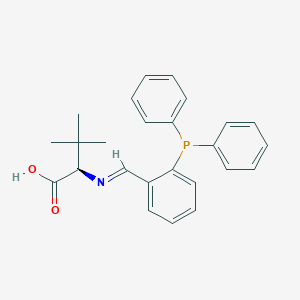
(R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid is a complex organic compound known for its unique structural features and versatile applications in various fields of science. This compound is characterized by the presence of a diphenylphosphanyl group, a benzylidene moiety, and a dimethylbutanoic acid backbone, making it a valuable molecule in synthetic chemistry and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid typically involves a multi-step process. One common method includes the condensation of 2-(diphenylphosphanyl)benzaldehyde with an appropriate amine, followed by the addition of 3,3-dimethylbutanoic acid. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphanyl derivatives, while reduction could produce reduced amine or phosphanyl compounds.
Applications De Recherche Scientifique
(R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It finds applications in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of (R,E)-2-((2-(Diphenylphosphanyl)benzylidene)amino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic processes. The benzylidene moiety may interact with biological receptors or enzymes, modulating their activity. The overall effect is determined by the compound’s ability to bind and alter the function of these targets, leading to various biochemical and physiological outcomes.
Propriétés
Formule moléculaire |
C25H26NO2P |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
(2R)-2-[(2-diphenylphosphanylphenyl)methylideneamino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C25H26NO2P/c1-25(2,3)23(24(27)28)26-18-19-12-10-11-17-22(19)29(20-13-6-4-7-14-20)21-15-8-5-9-16-21/h4-18,23H,1-3H3,(H,27,28)/t23-/m0/s1 |
Clé InChI |
KBBVVRIYDFHDPN-QHCPKHFHSA-N |
SMILES isomérique |
CC(C)(C)[C@H](C(=O)O)N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)C(C(=O)O)N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


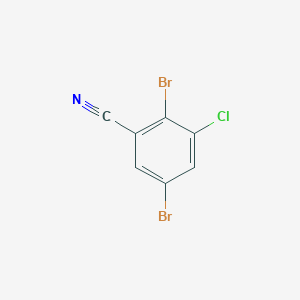

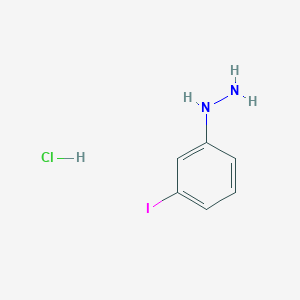
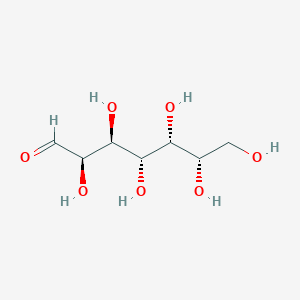
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)

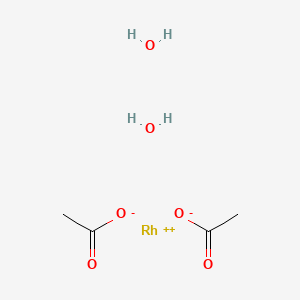
![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)





